molecular formula C8H9ClO B152429 (S)-1-(4-Chlorophenyl)ethanol CAS No. 99528-42-4

(S)-1-(4-Chlorophenyl)ethanol

Cat. No.: B152429
CAS No.: 99528-42-4
M. Wt: 156.61 g/mol
InChI Key: MVOSNPUNXINWAD-LURJTMIESA-N
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Description

(S)-1-(4-Chlorophenyl)ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is a derivative of phenylethanol, where the phenyl group is substituted with a chlorine atom at the para position. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of (S)-1-(4-Chlorophenyl)ethanone: One common method involves the reduction of (S)-1-(4-Chlorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

    Biocatalytic Synthesis: Another method involves the use of whole-cell biocatalysts, such as recombinant Escherichia coli, in a liquid-liquid biphasic system.

Industrial Production Methods

Industrial production often employs the biocatalytic synthesis method due to its efficiency and lower environmental impact. The use of recombinant microorganisms as catalysts allows for the sustainable production of (S)-1-(4-Chlorophenyl)ethanol with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-1-(4-Chlorophenyl)ethanol can undergo oxidation to form (S)-1-(4-Chlorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form (S)-1-(4-Chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (S)-1-(4-Chlorophenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: (S)-1-(4-Chlorophenyl)ethanone

    Reduction: (S)-1-(4-Chlorophenyl)ethane

    Substitution: (S)-1-(4-Chlorophenyl)ethyl chloride

Scientific Research Applications

(S)-1-(4-Chlorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs with chiral centers.

    Industry: this compound is used in the manufacture of agrochemicals and fine chemicals due to its reactivity and chiral properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In biocatalysis, it acts as a substrate for enzymes, undergoing specific transformations. In pharmaceutical applications, its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the efficacy and safety of the resulting drugs.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chlorophenyl)ethanol: The enantiomer of (S)-1-(4-Chlorophenyl)ethanol, differing in the spatial arrangement of atoms around the chiral center.

    1-(4-Chlorophenyl)ethanone: The oxidized form of this compound.

    1-(4-Chlorophenyl)ethane: The reduced form of this compound.

Uniqueness

This compound is unique due to its chiral center, which imparts specific optical activity and reactivity. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications requiring stereospecific interactions.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSNPUNXINWAD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426186
Record name (S)-1-(4-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99528-42-4
Record name (S)-1-(4-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Chloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 13 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (S)-1-(4-chlorophenyl)ethanol to obtain 116 mg of (R)-1-(4-chlorophenyl)ethanol at a yield of 58%. Optical purity was obtained at 91% e.e.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (R)-1-(4-chlorophenyl)ethanol to obtain 84 mg of (S)-1-(4-chlorophenyl)ethanol at a yield of 42%. Optical purity was obtained at 87% e.e.
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Synthesis routes and methods III

Procedure details

4-Chloroacetophenone (15.5 g, 100 mmoles) was dissolved in 100 ml of methanol, and a solution of 5.67 g (150 mmoles) of sodium borohydride in 250 ml of methanol was slowly added to the solution. The resulting solution was stirred overnight at room temperature. To the reaction mixture was added 1 N hydrochloric acid, and the organic layer was extracted with diethyl ether. The organic layer was collected and dried over anhydrous sodium sulfate, followed by concentration to obtain 1-(4-chlorophenyl)ethanol [1H-NMR (300 MHz, CDCl3) 1.48 (d, J=6.3 Hz, 3H), 4.88 (q, J=6.6 Hz, 1H), 7.31 (s, 4H)] in a nearly pure form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [, ] Yes, certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric excess (ee). The reaction typically occurs under aerobic conditions, utilizing an exogenous reducing agent like isopropanol. Research indicates that adding surfactants, particularly nonylphenol polyoxyethylene ether (NP-4), to the reaction system can significantly improve the conversion rate of p-chloroacetophenone without significantly impacting the enantiomeric excess of the produced this compound [].

A: [] Studies show that the conversion of aromatic ketones to their corresponding chiral alcohols by yeast cells in the presence of surfactants is influenced by the electronic effect of substituents on the aromatic ring. Substrates with electron-donating substituents exhibit higher conversion rates compared to those with electron-withdrawing groups. This suggests that manipulating the electronic properties of the substrate can enhance the efficiency of this biocatalytic process.

A: [] R2PI spectroscopy proves to be a sensitive technique for distinguishing diastereomeric adducts of this compound with the enantiomers of butan-2-ol. This spectral chiral discrimination arises from subtle differences in the vibrational energies and electronic transitions within the diastereomeric complexes, ultimately reflected in their distinct R2PI spectral signatures.

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